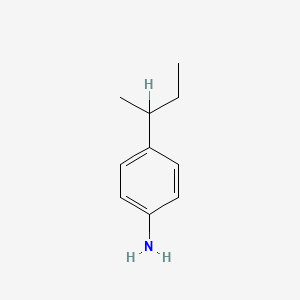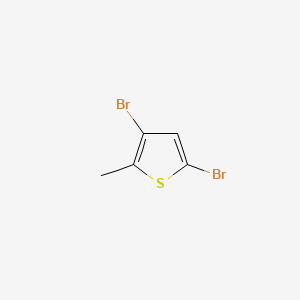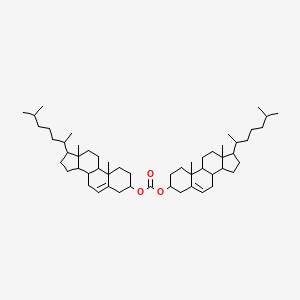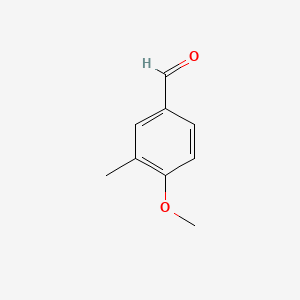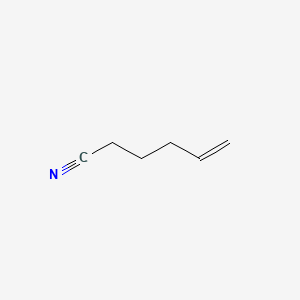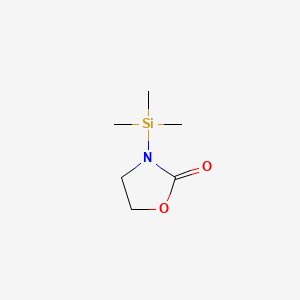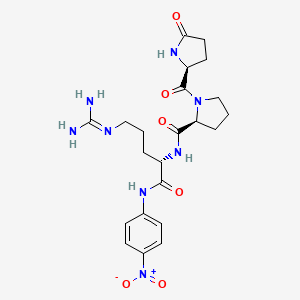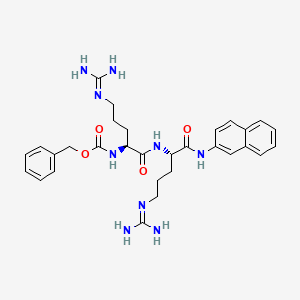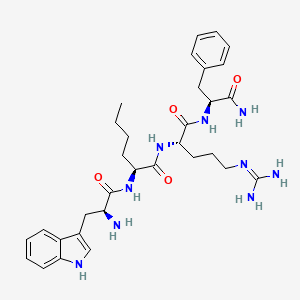
2-(ジエチルアミノ)アセトアミド
概要
説明
“2-(Diethylamino)acetamide” is a chemical compound with the formula C6H14N2O . It has a molecular weight of 130.1882 . This compound is also known as a component in lidocaine, a common local anesthetic .
Synthesis Analysis
The synthesis of “2-(Diethylamino)acetamide” can be achieved through various methods. One such method involves the reaction of 2-bromoacetannide with diethylamine . Another method involves the SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis
The molecular structure of “2-(Diethylamino)acetamide” can be represented by the InChI code: InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3, (H2,7,9) . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
“2-(Diethylamino)acetamide” is a white to pale yellow needle-like solid with a characteristic odor . It has a melting point of 75-77°C . It is insoluble in water .科学的研究の応用
局所麻酔薬
“2-(ジエチルアミノ)アセトアミド”, リドカインとしても知られており、周辺神経遮断を介して不整脈や慢性神経障害性疼痛を治療するために使用されてきた局所麻酔薬であり、有意な副作用はみられない . 獣医学において初めて導入されたが、その優れた拡散性と浸透性、および手術麻酔の迅速な発現のために、現在ではすべての種で広く使用されている .
不整脈の治療
リドカインは不整脈の治療に使用されてきた。不整脈とは、心拍数または心拍リズムに問題がある状態のことである . リドカインは、不規則な心拍を引き起こす可能性のある心臓の特定の電気信号を遮断することによって効果を発揮する .
慢性神経障害性疼痛の管理
神経系の損傷から生じることの多い慢性神経障害性疼痛は、リドカインの使用によって管理することができる . リドカインは、脳への痛みの信号伝達を遮断することで、痛みの緩和をもたらす .
手術麻酔
その優れた拡散性と浸透性のために、リドカインは手術麻酔の迅速な発現をもたらすために広く使用されている . 手術部位の麻痺と手術中および術後の疼痛の軽減に役立つ .
医薬品製剤
リドカインは、さまざまな医薬品製剤で使用されている。 たとえば、ゲル製剤で使用されている . リドカインのゲル製剤中の含有量を定量するための、等容積逆相高速液体クロマトグラフィー法が開発され、検証されている .
製薬業界における品質管理
ゲル製剤中のリドカインを定量するための方法は、特異性があり、バルクゲルサンプルおよび最終製品の放出分析における品質管理において、日常的に使用されている . これにより、医薬品製品の安全性と有効性が確保される .
作用機序
Target of Action
2-(Diethylamino)acetamide, also known as Lidocaine, is primarily used as a local anesthetic . It targets the sodium channels in the neuronal membrane, inhibiting the ionic fluxes required for the initiation and conduction of impulses .
Mode of Action
The compound stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, providing loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions .
Biochemical Pathways
It is known that the compound interacts with sodium channels in nerve cells, affecting the transmission of nerve impulses
Pharmacokinetics
Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The elimination half-life of this agent is typically 1.5 to 2.0 hours .
Result of Action
The primary result of the action of 2-(Diethylamino)acetamide is the loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions . This makes it an effective local anesthetic. It has also been used to treat arrhythmias and chronic neuropathic pain via peripheral nerve blocking .
Safety and Hazards
生化学分析
Biochemical Properties
2-(Diethylamino)acetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-(Diethylamino)acetamide and cytochrome P450 enzymes leads to the formation of metabolites through oxidative reactions . Additionally, 2-(Diethylamino)acetamide has been shown to interact with flavin-containing monooxygenase, which catalyzes the N-oxidation of tertiary amines . These interactions highlight the compound’s role in metabolic processes and its potential impact on the pharmacokinetics of other substances.
Cellular Effects
The effects of 2-(Diethylamino)acetamide on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(Diethylamino)acetamide has been shown to modulate the activity of sodium channels, leading to changes in neuronal excitability . This modulation can impact cell signaling pathways and alter gene expression patterns, ultimately affecting cellular metabolism. Furthermore, the compound’s interaction with cytochrome P450 enzymes can lead to the generation of reactive oxygen species, which can induce oxidative stress and affect cellular function .
Molecular Mechanism
The molecular mechanism of action of 2-(Diethylamino)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of cytochrome P450 enzymes, leading to the formation of a complex that facilitates the oxidation of substrates . This binding interaction can result in the inhibition or activation of the enzyme, depending on the specific context. Additionally, 2-(Diethylamino)acetamide has been shown to influence gene expression by modulating transcription factors and signaling pathways . These molecular mechanisms underscore the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Diethylamino)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Diethylamino)acetamide is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of 2-(Diethylamino)acetamide in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(Diethylamino)acetamide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate neuronal activity by interacting with sodium channels . At higher doses, 2-(Diethylamino)acetamide can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive oxygen species . The dosage-dependent effects of 2-(Diethylamino)acetamide underscore the need for careful consideration of dosage in experimental and therapeutic contexts.
Metabolic Pathways
2-(Diethylamino)acetamide is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of metabolites . These metabolites can then undergo further modification in phase II reactions, such as conjugation with glucuronic acid or glutathione . The involvement of 2-(Diethylamino)acetamide in these metabolic pathways highlights its role in the biotransformation of xenobiotics and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-(Diethylamino)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 2-(Diethylamino)acetamide can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for understanding the compound’s pharmacokinetics and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(Diethylamino)acetamide is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, 2-(Diethylamino)acetamide can undergo post-translational modifications, such as N-oxidation, which can influence its subcellular localization and activity . Understanding the subcellular localization of 2-(Diethylamino)acetamide is essential for elucidating its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
2-(diethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQDYOBQQWPTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70224998 | |
| Record name | 2-(Diethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-48-5 | |
| Record name | 2-(Diethylamino)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7409-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Diethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-(Diethylamino)acetamide as a potential antipsychotic agent?
A1: Interestingly, unlike typical antipsychotic drugs, 2-(Diethylamino)acetamide does not exert its effects by binding to dopamine receptors []. While the exact mechanism remains unclear, research indicates that it functions through a nondopaminergic pathway []. This distinction is significant because it suggests the potential for developing antipsychotic treatments with fewer side effects typically associated with dopamine receptor modulation.
Q2: How does incorporating 2-(Diethylamino)acetamide into copper complexes impact their anticancer activity?
A2: Research shows that copper(II) complexes incorporating 2-(Diethylamino)acetamide as a ligand exhibit promising anticancer activity against U87 (glioblastoma) and HeLa (cervical cancer) cell lines []. These complexes demonstrate a concentration and time-dependent inhibition of cell growth and increased cell death in both cell lines []. Notably, complex (2) from the study, incorporating N-phenylethylacetamide, exhibited higher potency against both HeLa and U87 cells compared to the complex with N-benzyl-2-(diethylamino)acetamide [].
Q3: What structural features of 2-(Diethylamino)acetamide are crucial for its activity, and how can its structure be modified to improve its therapeutic potential?
A3: Research on analogues of 2-(Diethylamino)acetamide, specifically those with 5-(substituted aminoacetamide) modifications to the core structure, indicates a potential route to retain the desired antipsychotic-like effects while mitigating the risk of seizures observed with the parent compound []. This structure-activity relationship (SAR) insight suggests that modifications to the acetamide side chain can significantly influence both the efficacy and safety profile of this class of compounds. Further investigation into the SAR could potentially lead to the identification of derivatives with improved therapeutic windows.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

